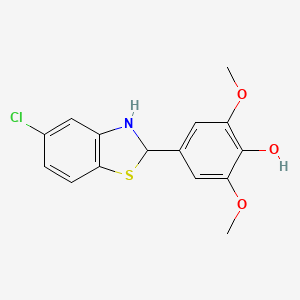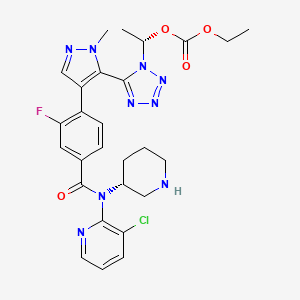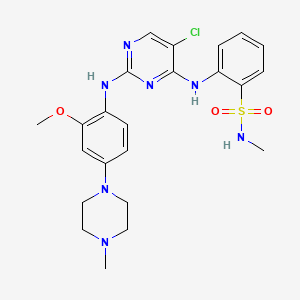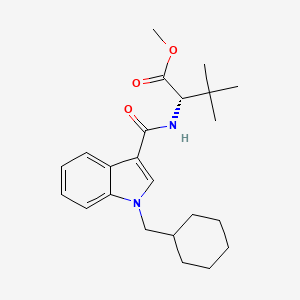
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazoline derivative 1 is a compound belonging to the benzothiazoline family, which is characterized by a benzene ring fused to a thiazoline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Benzothiazoline derivative 1 has a wide range of scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzothiazoline derivative 1 can be synthesized through various methods. One common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the production of benzothiazoline derivatives often involves solvent-free synthesis techniques. For example, a solvent-free synthetic route for sulfonylurea benzothiazoline derivatives has been developed, which involves cyclization and carbamylation reactions . This method is advantageous as it reduces the use of harmful solvents and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazoline derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert benzothiazoline derivatives into benzothiazoles.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazoline ring.
Substitution: Substitution reactions can introduce different substituents onto the benzothiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzothiazoles, substituted benzothiazolines, and other derivatives with modified functional groups .
Wirkmechanismus
The mechanism of action of benzothiazoline derivative 1 involves the formation of radical species under specific conditions. For example, under visible light irradiation, an electron-donor-acceptor complex is formed between benzothiazoline derivative 1 and electron-deficient alkenes. This complex undergoes excitation, leading to the generation of radical species that participate in various chemical reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Benzothiazoline derivative 1 can be compared with other similar compounds, such as benzothiazoles and benzisoxazoles. While benzothiazoles also contain a benzene ring fused to a thiazole ring, benzothiazoline derivatives have a thiazoline ring instead. This structural difference imparts unique chemical and biological properties to benzothiazoline derivatives . Similar compounds include:
Benzothiazoles: Known for their anti-cancer and antimicrobial activities.
Benzisoxazoles: Used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1393371-35-1 |
|---|---|
Molekularformel |
C15H14ClNO3S |
Molekulargewicht |
323.79 |
IUPAC-Name |
4-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3 |
InChI-Schlüssel |
LQDWIAAYFSZPAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MHY884; MHY-884; MHY 884; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)


![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)




![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)